molecular formula C14H18O3 B15162652 Benzoic acid--(1S)-cyclohept-2-en-1-ol (1/1) CAS No. 168138-96-3

Benzoic acid--(1S)-cyclohept-2-en-1-ol (1/1)

Cat. No.: B15162652
CAS No.: 168138-96-3
M. Wt: 234.29 g/mol
InChI Key: KHVDWJFBVPMNQG-HMZWWLAASA-N
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Description

Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) is a compound that combines the structural features of benzoic acid and cyclohept-2-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclohept-2-en-1-ol is a cyclic alcohol with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) typically involves the reaction of benzoic acid with cyclohept-2-en-1-ol under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with cyclohept-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the cyclohept-2-en-1-ol moiety to a single bond, forming cycloheptanol derivatives.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cycloheptanol derivatives.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) can be compared with other similar compounds, such as:

    Benzoic acid–cyclooct-2-en-1-ol (1/1): Similar structure but with an eight-membered ring instead of a seven-membered ring.

    Benzoic acid–(1S)-cyclohex-2-en-1-ol (1/1): Similar structure but with a six-membered ring instead of a seven-membered ring.

    Benzoic acid–(1S)-cyclopent-2-en-1-ol (1/1): Similar structure but with a five-membered ring instead of a seven-membered ring.

The uniqueness of benzoic acid–(1S)-cyclohept-2-en-1-ol (1/1) lies in its specific ring size and the presence of both aromatic and cyclic alcohol functionalities, which confer distinct chemical and physical properties.

Properties

CAS No.

168138-96-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

benzoic acid;(1S)-cyclohept-2-en-1-ol

InChI

InChI=1S/C7H6O2.C7H12O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);3,5,7-8H,1-2,4,6H2/t;7-/m.1/s1

InChI Key

KHVDWJFBVPMNQG-HMZWWLAASA-N

Isomeric SMILES

C1CC[C@@H](C=CC1)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1CCC(C=CC1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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